Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6R)-
Description
Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6R)- (CAS: 58717-00-3) is a diastereomer of thymidine glycol (Tg), a lesion formed via oxidative damage to thymidine. Tg arises from the hydroxylation of the 5,6-double bond in thymidine, generating two chiral centers (C5 and C6). Four stereoisomers exist: cis-(5R,6S), trans-(5R,6R), cis-(5S,6R), and trans-(5S,6S). The (5R,6R) isomer is a trans-configuration product and is less abundant in nature compared to cis isomers . This compound is a critical biomarker for oxidative DNA damage and is implicated in mutagenesis and repair mechanisms .
Properties
CAS No. |
58717-00-3 |
|---|---|
Molecular Formula |
C10H16N2O6 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(5R,6R)-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5-,6+,7+,9+/m0/s1 |
InChI Key |
YJLDZGKIGNIAQO-AJDRIWCOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-6-hydroxythymidine typically involves the reduction of thymidine. One common method includes the use of catalytic hydrogenation, where thymidine is treated with hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of 5,6-Dihydro-6-hydroxythymidine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors to ensure efficient conversion. The purity of the final product is achieved through recrystallization and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydro-6-hydroxythymidine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming 5,6-dihydrothymidine.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 5,6-Dihydrothymidine.
Reduction: Fully saturated thymidine derivatives.
Substitution: Various substituted thymidine analogs.
Scientific Research Applications
DNA Repair Mechanisms
Thymidine derivatives play a pivotal role in DNA repair studies. Research has shown that Thymidine glycol (a related compound) is formed as a result of oxidative damage to DNA. This compound can be recognized by base excision repair enzymes like Endonuclease III .
Case Study:
- A study demonstrated that oligonucleotides containing 5R-5,6-dihydro-5-hydroxythymidine destabilize duplex DNA structures. The UV melting experiments indicated that this modification leads to misincorporation of bases during replication, highlighting its importance in understanding mutagenesis and repair pathways .
Oligonucleotide Synthesis
The synthesis of oligonucleotides incorporating Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6R)- has been explored for creating specific probes and therapeutic agents. Improved chemical synthesis methods have been developed to incorporate this compound at defined sites within oligonucleotides.
Synthesis Methodology:
- An improved method for synthesizing oligodeoxynucleotides containing this thymidine derivative has been reported. This method allows for precise incorporation into DNA strands for further biochemical analysis .
Structural Dynamics Studies
The conformational properties of thymidine derivatives have been extensively studied using techniques such as proton magnetic resonance spectroscopy. These studies reveal the relationship between the stereochemistry of the compound and its conformational dynamics within nucleic acids.
Findings:
- Research indicates that the configuration at carbon-6 significantly affects the osidic conformation of the sugar moiety in nucleosides. The presence of hydroxyl groups alters the stability and dynamics of DNA structures .
Therapeutic Potential
The unique properties of Thymidine derivatives suggest potential therapeutic applications. Their ability to disrupt normal base pairing can be exploited in designing drugs that target specific DNA sequences or repair mechanisms.
Research Insights:
- Studies have shown that modified thymidine can interfere with the activity of enzymes involved in DNA repair pathways, suggesting a potential role in cancer therapy where these pathways are often dysregulated .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of 5,6-Dihydro-6-hydroxythymidine involves its incorporation into DNA, where it can disrupt normal base pairing and DNA replication. The hydroxyl group at the 6th position can form hydrogen bonds with adjacent nucleotides, leading to structural distortions in the DNA helix. This can result in the inhibition of DNA polymerase activity and the induction of DNA damage responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereochemical and Structural Differences
Thymidine glycol isomers differ in stereochemistry and stability. Key structural and physicochemical properties are summarized below:
Notes:
- Cis isomers dominate in biological systems due to preferential enzymatic repair mechanisms .
- The (5R,6R) isomer is synthesized via stereospecific bromohydrin intermediates, where Br₂ or HOBr reacts with thymidine to form bromohydrins, which later undergo SN2-like rearrangement to glycols .
Role in DNA Damage and Repair
- Mutagenicity : Trans isomers (5R,6R-Tg) are more mutagenic in replication due to poor repair efficiency, contributing to G→A transitions .
- Biomarker Utility: Cis-Tg isomers are widely used to quantify oxidative stress in carcinogenesis studies .
Therapeutic Potential of Prodrugs
- BEEDU and VBEEDU : These (5R,6R)-configured prodrugs demonstrate prolonged circulation (AUC: 2.1 µmol·g⁻¹·min for BEEDU vs. 1.7 µmol·g⁻¹·min for EDU) and reduced toxicity, making them candidates for antiviral and anticancer therapies .
Data Tables
Table 1: Pharmacokinetic Comparison of EDU and (5R,6R)-Prodrugs
| Parameter | EDU | BEEDU | VBEEDU |
|---|---|---|---|
| Half-life (min) | 35.2 ± 4.2 | 251.9 ± 30.2 | 106.0 ± 23.2 |
| AUC (µmol·g⁻¹·min) | 1.7 ± 0.2 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| Oral Bioavailability | 49% | 81% | 75% |
Biological Activity
Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6R)- is a modified nucleoside with significant implications in biological processes, particularly in DNA damage and repair mechanisms. This compound is characterized by a hydroxyl group at the 6th position of the pyrimidine ring, which influences its interaction with DNA and various repair enzymes. This article explores the biological activity of this compound, focusing on its role in DNA repair, protective effects against oxidative stress, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6R)- is C₁₃H₁₈N₂O₅, with a molecular weight of approximately 260.244 g/mol. The stereochemistry of this compound significantly affects its biological interactions. The presence of the hydroxyl group at the 6th position alters its reactivity and recognition by DNA repair enzymes.
Role in DNA Damage and Repair
Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6R)- plays a crucial role in the context of oxidative DNA damage. It is a product of oxidative stress leading to thymine glycol formation. This modification can inhibit DNA replication and lead to mutations if not properly repaired. Research indicates that its stereochemistry affects how well it is recognized by glycosylases and other repair enzymes involved in base excision repair pathways.
Table 1: Comparison of Biological Activity with Structural Analogues
| Compound Name | Molecular Formula | Stereochemistry | Key Features |
|---|---|---|---|
| Thymidine | C₁₃H₁₈N₂O₅ | Standard nucleoside | Base structure for nucleic acids |
| Thymine Glycol (5R, 6S) | C₈H₉N₂O₄ | (5R, 6S) | Major oxidative DNA damage product |
| Thymidine Glycol (5S, 6R) | C₈H₉N₂O₄ | (5S, 6R) | Different activity compared to (5R, 6R) form |
| 2′-Deoxyuridine | C₁₂H₁₅N₂O₄ | Not applicable | Similar nucleoside with different base |
| 5-Hydroxymethyluracil | Not applicable | Not applicable | Modified uracil derivative |
Protective Effects Against Oxidative Damage
Recent studies have demonstrated that Thymidine can protect against oxidative DNA damage. For instance, in experiments conducted on HepG2 cells exposed to hydrogen peroxide (H₂O₂), pretreatment with thymidine significantly reduced DNA damage as evidenced by decreased tail lengths in comet assays . The results indicated that thymidine pretreatment led to an increase in key metabolites related to DNA synthesis and a notable G0/G1 phase arrest in cell cycle progression.
Table 2: Impact of Thymidine Pretreatment on Cellular Metabolites
| Condition | ATP (μM) | ADP (μM) | dATP (μM) |
|---|---|---|---|
| Control | 12,827.97 ± 1235.10 | 1345.18 ± 119.22 | 27.95 ± 2.09 |
| H₂O₂ (1.0 mM) | 7337.74 ± 632.19 | 780.61 ± 182.28 | 21.47 ± 2.74* |
| Thymidine (600 μM) | 10,540.90 ± 2928.40 | 1929.40 ± 457.70 | 44.32 ± 12.50 |
| Thymidine + H₂O₂ | 14,971.50 ± 534.25* | 2135.53 ± 122.76** | 53.50 ± 4.04**## |
*Statistical significance: *p < 0.05; **p < 0.01 compared with control; #p < 0.05; ##p < 0.01 compared with H₂O₂ group.
The protective effects of Thymidine against oxidative stress are attributed to its ability to enhance the cellular pool of nucleotides necessary for DNA repair processes and to modulate the activity of enzymes involved in these pathways . Specifically, it has been shown to influence the activities of endonuclease III and other glycosylases that recognize oxidized pyrimidine bases such as thymine glycol .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of Thymidine in various cellular contexts:
- Oxidative Stress Response : In vitro studies have shown that Thymidine enhances cell survival under oxidative stress conditions by promoting DNA repair mechanisms.
- Cancer Research : The modulation of thymidine levels has been investigated in cancer therapy contexts where enhanced DNA repair could potentially counteract the effects of chemotherapeutic agents.
- Enzyme Interaction Studies : Research has demonstrated that Thymidine's stereochemistry affects its recognition by enzymes such as endonuclease III, which plays a critical role in base excision repair .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to produce (5R,6R)-5,6-dihydro-6-hydroxythymidine?
- Methodological Answer : The compound is synthesized via stereospecific oxidation of thymidine using bromine (Br₂) or hypobromous acid (HOBr) in aqueous KBr solutions. The reaction proceeds through an ionic SN2-like mechanism, where Br⁻ departs, and the 6-hydroxyl group attacks C5, resulting in inversion at C5 and retention at C6 . Purification is achieved via HPLC under high-salt conditions to isolate the (5R,6R) diastereoisomer, often yielding a 2:1 ratio of (5R,6R) to (5S,6S) isomers .
Q. How can researchers differentiate between thymidine glycol diastereoisomers experimentally?
- Methodological Answer :
- HPLC : Retention times vary due to stereochemical differences. For example, (5R,6R) and (5S,6S) isomers elute at distinct times under reverse-phase conditions .
- NMR Spectroscopy : Integration of Tg CH₃ peaks distinguishes epimers. The cis-(5R,6S) epimer is favored 7:3 over trans-(5R,6R) in equilibrium studies .
- UV Spectroscopy : Absorption profiles at 230 nm reveal kinetic differences in reaction intermediates, as shown in time-dependent absorption curves .
Q. What is the biological significance of thymidine glycol lesions in DNA?
- Methodological Answer : Thymidine glycol (Tg) is a major oxidative DNA lesion, forming ~400 residues/cell/day. Its detection involves:
- Enzymatic Repair Assays : Use of EndoIII/EndoVIII (E. coli) or hNth1/hNeil1 (human) to cleave Tg-containing DNA .
- Mass Spectrometry : Quantifies lesion frequency via stable isotope dilution .
Advanced Research Questions
Q. How does the stereochemistry of thymidine glycol influence DNA repair enzyme specificity?
- Methodological Answer :
- Binding Studies : XPA and XPC/HR23B proteins preferentially bind cis-(5R,6S)-Tg over trans-(5R,6R)-Tg, as shown by NMR titration experiments. This selectivity impacts nucleotide excision repair (NER) efficiency .
- Kinetic Assays : Trans-(5R,6R)-Tg is repaired 2–3× slower than cis isomers by human glycosylases (e.g., TDG), due to steric hindrance in enzyme active sites .
Q. How can researchers resolve contradictions in diastereoisomer ratios reported under different experimental conditions?
- Methodological Answer :
- Controlled Radiolysis : γ-irradiation of thymidine in KBr solutions yields predominantly (5S,6R)-Tg (70%) and (5R,6S)-Tg (30%), whereas bromohydrin intermediates favor (5R,6R)-Tg under high-salt conditions .
- pH Dependence : Adjusting pH alters bromohydrin stability, shifting equilibrium toward specific isomers. At pH < 7, (5R,6R)-Tg dominates due to protonation of the 6-hydroxyl group .
Q. What mechanistic insights explain the SN2-like conversion of thymidine bromohydrins to glycols?
- Methodological Answer :
- Ionic Mechanism : Bromide departure from C5 triggers a backside attack by the 6-hydroxyl group, forming a transient oxonium ion. This SN2 process inverts configuration at C5 while retaining C6 stereochemistry .
- Kinetic Isotope Effects (KIEs) : Deuterium labeling at C5/C6 confirms concerted bond cleavage/formation, with KIEs of 1.2–1.4 supporting a single transition state .
Q. How can researchers design experiments to assess the stability of (5R,6R)-Tg in biological matrices?
- Methodological Answer :
- In Vivo Tracking : Radiolabeled [¹⁴C]-(5R,6R)-Tg is administered to mice, followed by tissue extraction and HPLC-radioactivity detection. Accumulation in lung and liver tissues indicates metabolic persistence .
- Hydrolytic Stability : Incubate Tg-containing oligonucleotides in buffered solutions (pH 5–9) and monitor degradation via LC-MS. Half-life ranges from 24–48 hours at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
